molecular formula C9H8BrN3O B2634559 2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one CAS No. 1546616-84-5

2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one

Cat. No.: B2634559
CAS No.: 1546616-84-5
M. Wt: 254.087
InChI Key: NTYXOZZUZHZRMX-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one is a heterocyclic compound that contains both nitrogen and bromine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) can be used as a catalyst to achieve high yields under solvent-free and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazolones.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-1,4-dihydroimidazol-5-one
  • 2-Amino-4-(4-fluorophenyl)-1,4-dihydroimidazol-5-one

Uniqueness

2-Amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for chemical modifications .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-1,4-dihydroimidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-3-1-5(2-4-6)7-8(14)13-9(11)12-7/h1-4,7H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXOZZUZHZRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546616-84-5
Record name 2-amino-4-(4-bromophenyl)-4,5-dihydro-1H-imidazol-5-one
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